molecular formula C22H21ClO6 B5152907 isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No. B5152907
M. Wt: 416.8 g/mol
InChI Key: AIBQYNGRTFEVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3) and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

Isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a selective and potent inhibitor of GSK-3, which is a serine/threonine kinase that plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can modulate the activity of downstream signaling pathways, such as the Wnt/β-catenin pathway, which is involved in the regulation of stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on stem cell differentiation, isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines and to enhance insulin sensitivity in adipocytes. Additionally, isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to have anti-tumor effects in several types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its selectivity and potency as a GSK-3 inhibitor. This compound has been shown to have minimal off-target effects and to be effective at low concentrations. However, one limitation of isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are many potential future directions for research on isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used in a variety of applications. Additionally, further research is needed to elucidate the precise mechanisms by which isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate modulates stem cell differentiation and other cellular processes. Finally, the potential therapeutic applications of isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate in the treatment of various diseases, such as cancer and diabetes, warrant further investigation.

Synthesis Methods

The synthesis of isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves several steps, including the reaction of 2-chlorophenol with 7-hydroxy-4H-chromen-4-one to form 3-(2-chlorophenoxy)-4H-chromen-4-one. The resulting compound is then reacted with isobutyl 2-bromoacetate to form isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. The final product is obtained through purification and isolation.

Scientific Research Applications

Isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been widely used in scientific research, particularly in the field of stem cell research. This compound has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting GSK-3. Additionally, isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been used to promote neural differentiation of stem cells and to enhance the survival and differentiation of dopaminergic neurons.

properties

IUPAC Name

2-methylpropyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClO6/c1-13(2)11-27-22(25)14(3)28-15-8-9-16-19(10-15)26-12-20(21(16)24)29-18-7-5-4-6-17(18)23/h4-10,12-14H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBQYNGRTFEVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylpropyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

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